Adamantane-1-carboxylic acid (3-amino-propyl)-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Adamantanecarboxylic acid is an organic compound with the empirical formula C11H16O2 . It is used in various applications including as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt 3 nanoparticles and porous platinum nanoparticles . It can also be used as an additive in polycondensation reactions to yield conjugated polymers as possible optoelectronic materials .
Physical and Chemical Properties 1-Adamantanecarboxylic acid has a molecular weight of 180.24 . It has a melting point of 172-174 °C . The compound is classified as a combustible solid .
Scientific Research Applications
Antiviral Agents
Adamantane-1-carboxylic acid (3-amino-propyl)-amide derivatives demonstrate notable antiviral effects. Studies have shown that certain adamantyl-carboxylic acid amides, including N-(1-adamantyl) cinnamic acid amide and N-(1-adamantyl)-3-(4'-methoxyphenyl)-acrylic acid amide, exhibit significant virustatic properties (Kreutzberger & Schröders, 1975), (Kreutzberger & Schröders, 1975).
Membrane Activity
Adamantane derivatives, including adamantane amides, have been studied for their ability to affect the functional properties of membrane proteins. This includes modifying the lipid membranes and imparting a more "liquid-phase" character, which has implications in antiviral and cytotoxic properties (Purygin et al., 1999).
Synthesis and Functionalization
Research has focused on the synthesis and functionalization of adamantane amides, exploring novel methods and applications. For instance, the synthesis of 1-adamantanecarboxylic and (1-adamantyl)acetic acids with various amino acids has been investigated to understand their impact on biological systems (Akhrem et al., 2010).
Inhibition of Virus Reproduction
Adamantane amides, such as amide of 1-adamantane carboxylic acid, have been shown to inhibit the reproduction of viruses like Sindbis virus. Studies highlight their ability to inhibit virus-specific synthesis of RNA and protein, marking a difference from other antiviral agents (Andronova, 1996), (Andronova Vl, 1996).
Bioconjugation and Chemical Reactions
Studies have also explored the mechanism of amide formation by carbodiimide in aqueous media, relevant for bioconjugation processes involving adamantane derivatives (Nakajima & Ikada, 1995).
Safety and Hazards
Properties
IUPAC Name |
N-(3-aminopropyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c15-2-1-3-16-13(17)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPJTLDQPWBBJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.